methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
Description
This compound is a purine derivative featuring a substituted pyrazole moiety at the 8-position and an acetoxy group at the 1-position. Its structure includes:
- A purine core with ethyl and methyl substituents at positions 7 and 3, respectively.
- A 3,4,5-trimethyl-1H-pyrazole group at position 8, contributing to steric and electronic modulation.
- A methyl acetate side chain at position 1, enhancing solubility and reactivity.
Structural characterization likely employs crystallographic tools like SHELX programs for refinement .
Properties
IUPAC Name |
methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-7-21-13-14(18-16(21)23-11(4)9(2)10(3)19-23)20(5)17(26)22(15(13)25)8-12(24)27-6/h7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFAKPAZDOMUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a complex organic compound that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to a class of purine derivatives characterized by a unique structural arrangement that includes a pyrazole moiety. Its molecular formula is , and it features multiple functional groups that contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with purinergic receptors. The purinergic system plays a critical role in various physiological processes including inflammation and immune response modulation .
Key Mechanisms:
- Purinergic Signaling : Activation of P2Y receptors can lead to intracellular signaling cascades involving phospholipase C and protein kinase C pathways .
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting phospholipase A2 enzymes, which are involved in lipid metabolism and inflammatory responses .
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells and tissues.
Anti-inflammatory Effects
The compound has been observed to reduce markers of inflammation in various experimental models. Its ability to modulate the immune response suggests potential applications in treating inflammatory diseases .
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. This aspect warrants further investigation to explore its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antioxidant effects in vitro with reduced oxidative stress markers. |
| Study 2 | Reported anti-inflammatory activity through inhibition of pro-inflammatory cytokines in animal models. |
| Study 3 | Showed potential antimicrobial effects against Gram-positive bacteria. |
Comparison with Similar Compounds
Core Structure and Functional Group Variations
The compound’s purine core differentiates it from pyrazole-pyran hybrids (e.g., compounds 11a and 11b in ) and thiophene derivatives (e.g., 7a and 7b in ). Key distinctions include:
| Compound Class | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Purine Derivative | Purine | 3,4,5-Trimethylpyrazole, methyl acetate | Kinase inhibition, receptor binding |
| Pyrazole-Pyran Hybrids | Pyran | Amino, hydroxy pyrazole, cyano/carboxylate groups | Anticancer, antimicrobial |
| Thiophene Derivatives | Thiophene | Diamino, cyano/carboxylate groups | Enzyme inhibition, optoelectronics |
Key Insight : The purine core enables nucleobase-like interactions, while pyrazole and pyran derivatives prioritize planar aromatic systems for π-stacking.
Physicochemical Properties
Hypothetical comparisons based on structural analogs:
| Property | Target Purine Derivative | Pyrazole-Pyran Hybrids (e.g., 11b) | Thiophene Derivatives (e.g., 7b) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~350 g/mol | ~300 g/mol |
| Solubility (Polar Solvents) | Moderate (ester group) | Low (cyano groups) | High (carboxylate ester) |
| LogP | ~2.5 (lipophilic pyrazole) | ~1.8 | ~1.2 |
Note: The methyl acetate group in the target compound improves solubility relative to purely aromatic analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
